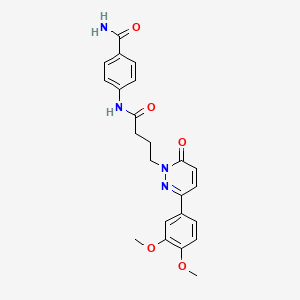

4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Description

Properties

IUPAC Name |

4-[4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c1-31-19-11-7-16(14-20(19)32-2)18-10-12-22(29)27(26-18)13-3-4-21(28)25-17-8-5-15(6-9-17)23(24)30/h5-12,14H,3-4,13H2,1-2H3,(H2,24,30)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKOQVIJVXFUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multiple steps:

-

Formation of the Pyridazinone Core: : The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones or keto acids. For instance, 3,4-dimethoxyphenylhydrazine can react with a suitable diketone under acidic or basic conditions to form the pyridazinone ring.

-

Functionalization with Butanamido Group: : The pyridazinone intermediate can then be reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine to introduce the butanamido group.

-

Attachment of Benzamide Moiety: : Finally, the compound can be further functionalized by reacting the intermediate with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the carbonyl groups in the pyridazinone ring, potentially converting them to alcohols or amines.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration, or halogens in the presence of a Lewis acid for halogenation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions would introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor ligand. The pyridazinone core is known for its biological activity, and the additional functional groups could enhance its binding affinity and specificity.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might have anti-inflammatory, anticancer, or antimicrobial properties, although further research would be needed to confirm these activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide would depend on its specific biological target. Generally, compounds with a pyridazinone core can act by inhibiting enzymes or interacting with receptors. The dimethoxyphenyl group might enhance its ability to cross cell membranes, while the butanamido-benzamide moiety could facilitate binding to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

4-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl derivatives: These compounds share the pyridazinone core and dimethoxyphenyl group but differ in their additional functional groups.

N-(3,4-Dimethoxyphenyl) derivatives: These compounds have the dimethoxyphenyl group but may lack the pyridazinone core or have different substituents.

Uniqueness

The uniqueness of 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines a benzamide moiety with a pyridazinone derivative, which is known for its pharmacological properties. The unique structural features of this compound suggest various mechanisms of action that could be beneficial in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 421.49 g/mol. The presence of the 3,4-dimethoxyphenyl group enhances its pharmacological profile, potentially influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N3O4 |

| Molecular Weight | 421.49 g/mol |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors and in anti-inflammatory roles. Notably, this compound has shown potential as an inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in inflammatory responses and various physiological processes.

The structural attributes of this compound suggest potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, the compound may help reduce inflammation and improve respiratory function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

-

Antiproliferative Activity : A study evaluated the antiproliferative effects of similar pyridazinone derivatives on various cancer cell lines. Compounds were tested for their ability to inhibit cell growth, with some demonstrating IC50 values in the nanomolar range against resistant cancer cells .

Compound Name IC50 (µM) Cancer Cell Line Compound A 0.58 UM16 pancreatic cancer Compound B (R-enantiomer) 0.31 M21 skin melanoma Compound C (S-enantiomer) 9.47 MCF7 breast carcinoma - Cell Cycle Disruption : Certain derivatives were shown to block cell cycle progression at the G2/M phase and disrupt cytoskeletal integrity by binding to β-tubulin . This mechanism suggests a pathway for inducing apoptosis in tumor cells.

- Anti-inflammatory Effects : The inhibition of PDE4 by similar compounds has been linked to reduced inflammatory markers in animal models, indicating potential therapeutic effects for chronic inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to specific protein targets involved in inflammation and cancer progression. These studies highlight the compound's ability to interact with active sites of enzymes and receptors, influencing their biological activity.

Q & A

Q. How do researchers analyze synergistic effects when combining this compound with other therapeutic agents?

- Isobologram analysis : Determine additive/synergistic interactions (Combination Index <1) in cytotoxicity assays.

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways upregulated/downregulated in combination vs. monotherapy.

- In vivo validation : Test combinations in xenograft models with randomized block designs to control for tumor heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.